molecular formula C17H12ClFN2O B2893406 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 942007-43-4

6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one

Cat. No. B2893406
CAS RN: 942007-43-4
M. Wt: 314.74
InChI Key: XTWXQWKTCMJDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of applications, including drug discovery and development, as well as the study of biochemical and physiological processes.

Scientific Research Applications

Environmental Persistence and Toxicity

Compounds like chlorophenols, which share a part of the molecular structure with 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one, are known for their environmental persistence and potential toxicity. Chlorophenols can accumulate in aquatic organisms, leading to oxidative stress and other toxic effects such as disruption of endocrine functions and immune system impairment (Ge et al., 2017). This highlights the importance of assessing the environmental impact and biodegradation pathways of similar complex organic compounds.

Chemosensor Development

Fluorophenyl groups are key components in the development of fluorescent chemosensors. These sensors can detect a variety of analytes, including metal ions and organic molecules, with high selectivity and sensitivity (Roy, 2021). The presence of a fluorophenyl group in 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one could suggest potential applications in the design of new chemosensors.

Pharmaceutical Research

The structural complexity of 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one may also lend itself to pharmaceutical applications. Similar compounds have been studied for their pharmacological properties, including anti-inflammatory and anticancer activities. For example, derivatives of pyridazinone have shown promise as selective COX-2 inhibitors, indicating potential for the development of new anti-inflammatory drugs (Asif, 2016).

Optoelectronic Materials

Compounds incorporating phenyl and pyridazinone groups have been explored for their utility in optoelectronic materials. They have been used in the creation of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs) (Lipunova et al., 2018). This suggests a potential research avenue for 6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one in the development of novel optoelectronic devices.

properties

IUPAC Name

6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-14-5-3-13(4-6-14)16-9-10-17(22)21(20-16)11-12-1-7-15(19)8-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWXQWKTCMJDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.